An In-depth Technical Guide to 4-Nitro-L-phenylalanine
An In-depth Technical Guide to 4-Nitro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core properties, experimental protocols, and applications of 4-Nitro-L-phenylalanine, a non-proteinogenic amino acid of significant interest in biochemical research and pharmaceutical development.
Core Properties
4-Nitro-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, is distinguished by the presence of a nitro group at the para position of the phenyl ring. This modification imparts unique chemical and physical properties that make it a valuable tool in various scientific disciplines.
Physical and Chemical Properties
The key physical and chemical properties of 4-Nitro-L-phenylalanine are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Citations |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Appearance | White to yellowish powder | [1] |
| Melting Point | 240-250 °C (decomposes) | [1] |
| Optical Rotation [α]D20 | +6.0 ± 1.5° (c=1 in 5N HCl) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in water. | [2][3] |
| CAS Number | 949-99-5 | [1] |
Spectral Data
The spectral characteristics of 4-Nitro-L-phenylalanine are crucial for its identification and characterization. While specific peak values can vary slightly based on the solvent and experimental conditions, the following tables provide an overview of its characteristic spectral data.
¹H NMR Spectral Data
| Assignment | Approximate Chemical Shift (δ, ppm) | Notes |
| Aromatic Protons | 7.5 - 8.2 | Two doublets, characteristic of a para-substituted benzene (B151609) ring. |
| α-Proton (CH) | ~4.0 | Multiplet. |
| β-Protons (CH₂) | ~3.2 | Two doublets of doublets. |
¹³C NMR Spectral Data
| Assignment | Approximate Chemical Shift (δ, ppm) |
| Carbonyl Carbon | ~175 |
| Aromatic C-NO₂ | ~147 |
| Aromatic CH | ~130 |
| Aromatic C-CH₂ | ~145 |
| Aromatic CH | ~124 |
| α-Carbon | ~55 |
| β-Carbon | ~37 |
FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3400 | O-H Stretch (Carboxylic Acid) | Broad |
| ~3100 | N-H Stretch (Amine) | Medium |
| ~3000 | Aromatic C-H Stretch | Medium |
| ~1700 | C=O Stretch (Carboxylic Acid) | Strong |
| ~1600 | N-H Bend (Amine) | Medium |
| ~1520 | Asymmetric NO₂ Stretch | Strong |
| ~1345 | Symmetric NO₂ Stretch | Strong |
UV-Vis Spectral Data
| λmax (nm) | Notes |
| ~270-280 | Absorption maximum in neutral solutions. |
Biological and Research Applications
4-Nitro-L-phenylalanine is not a naturally occurring amino acid but serves as a versatile building block in several research areas:
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Peptide Synthesis and Protein Engineering : It is widely used to synthesize modified peptides and proteins. The nitro group can be used as a spectroscopic probe or can be chemically modified, for instance, by reduction to an amino group, allowing for further conjugation or labeling of the peptide.
-
Drug Development : Its unique structure makes it a candidate for the development of novel pharmaceuticals. It can be incorporated into peptide-based drugs to enhance their properties or to study their mechanism of action.
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Biochemical Assays : The chromophoric nature of the nitro group allows for enhanced detection in various analytical and biochemical assays.
Experimental Protocols
Synthesis of 4-Nitro-L-phenylalanine via Nitration of L-Phenylalanine
This protocol describes a common method for the synthesis of 4-Nitro-L-phenylalanine.
Materials:
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L-Phenylalanine
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Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
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Sodium Hydroxide (B78521) (NaOH) solution (e.g., 40%) for neutralization
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Filtration apparatus
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Vacuum drying oven
Methodology:
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Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add a pre-determined volume of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. A common volume ratio is 1:2 (HNO₃:H₂SO₄). Allow the mixture to cool.
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Dissolution of L-Phenylalanine: In a separate reaction vessel, dissolve L-phenylalanine in concentrated sulfuric acid, ensuring the temperature is kept low (around 0°C) using an ice bath.
-
Nitration Reaction: Slowly add the cooled nitrating mixture dropwise to the L-phenylalanine solution while maintaining a low temperature (e.g., 0-5°C) and stirring continuously. The reaction is typically allowed to proceed for several hours.
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Quenching and Precipitation: Pour the reaction mixture slowly over a large volume of crushed ice with stirring. This will quench the reaction and dilute the acid.
-
Neutralization: Carefully adjust the pH of the solution to approximately 2-3 using a sodium hydroxide solution. A precipitate of 4-Nitro-L-phenylalanine will form.
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Isolation and Washing: Collect the precipitate by filtration. Wash the solid with cold deionized water until the filtrate is neutral.
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Drying: Dry the purified 4-Nitro-L-phenylalanine under reduced pressure.
Purification:
The crude product can be further purified by recrystallization from hot water.
Incorporation of 4-Nitro-L-phenylalanine into a Peptide using Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general workflow for incorporating Fmoc-4-Nitro-L-phenylalanine-OH into a peptide chain on a solid support.
Materials:
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Fmoc-protected amino acids, including Fmoc-4-Nitro-L-phenylalanine-OH
-
Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Piperidine solution in DMF (e.g., 20%) for Fmoc deprotection
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)
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Diethyl ether
-
HPLC for purification
Methodology:
-
Resin Swelling: Swell the chosen resin in DMF in a reaction vessel for at least 30 minutes.
-
First Amino Acid Coupling (if not pre-loaded): Couple the first Fmoc-protected amino acid to the resin using a suitable coupling protocol.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% piperidine/DMF solution. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Incorporation of 4-Nitro-L-phenylalanine):
-
Activate Fmoc-4-Nitro-L-phenylalanine-OH by dissolving it in DMF with a coupling reagent (e.g., HBTU) and an activator base (e.g., DIPEA).
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours).
-
Wash the resin extensively with DMF to remove excess reagents.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the solid, and then purify by reverse-phase HPLC.
Visualized Workflows
The following diagrams illustrate the key experimental processes involving 4-Nitro-L-phenylalanine.
Caption: Synthesis of 4-Nitro-L-phenylalanine.
Caption: Incorporation into a peptide via SPPS.
Safety and Handling
4-Nitro-L-phenylalanine should be handled with care in a laboratory setting. It is classified as acutely toxic if swallowed and may cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
